Cas no 81-83-4 (1,8-Naphthalimide)

1,8-Naphthalimide structure
1,8-Naphthalimide structure
1,8-Naphthalimide
81-83-4
C12H7NO2
197.189482927322
MFCD00006920
34261
66491

1,8-Naphthalimide Properties

Names and Identifiers

    • 1,8-Naphthalimide
    • naphthalene-1,8-dicarboximide
    • 1,8-NAPHTHALENEDICARBOXIMIDE
    • 1,8-Naphthalenediformylimine
    • 1,8-NAPHTHALIC ACID AMIDE
    • 1H-Benz[de]isoquinoline-1,3
    • 1H-Benz[de]isoquinoline-1,3(2H)-dione
    • 1H-benzo[de]isoquinoline-1,3(2H)-dione
    • benzo[de]isoquinoline-1,3-dione
    • Naphthalene-1,8-dicarbimide
    • Naphthalic acid imide
    • NAPHTHALIMIDE
    • GI0TV19GBN
    • XJHABGPPCLHLLV-UHFFFAOYSA-N
    • 1H-Benz(de)isoquinoline-1,3(2H)-dione
    • 3ess
    • 1,8 naphthalimide
    • 1.8-naphthalimide
    • Naphthalimide (8CI)
    • DSSTox_RID_80428
    • DSSTox_CID_24731
    • Oprea1_308401
    • D
    • Naphthalimide (6CI, 7CI, 8CI)
    • 1,8-Naphthalenedicarboxylic acid imide
    • 1,8-Naphthaleneimide
    • NSC 11011
    • NCGC00256025-01
    • 2,3-dihydro-1H-benz[de]isoquinoline-1,3-dione
    • Z56893131
    • Q27279115
    • 81-83-4
    • NS00006966
    • N0456
    • HMS1607L09
    • 1 pound not8-Naphthalimide
    • BTB12933
    • EINECS 201-379-7
    • Tox21_301585
    • AKOS000266805
    • 3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE
    • BDBM50106194
    • Q-200093
    • STK874285
    • CHEMBL339586
    • 1,8-naphthalenedicarboxylic acid imide
    • NSC11011
    • 1,3-dioxo-1H-benz[de]isoquinoline
    • MFCD00006920
    • SCHEMBL2487811
    • DTXCID8024731
    • UNII-GI0TV19GBN
    • XJHABGPPCLHLLV-UHFFFAOYSA-
    • NSC-11011
    • 1,8-Naphthalimide, 99%
    • EN300-17144
    • InChI=1/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
    • Naphthalimides
    • Naphthalimide
    • STR06670
    • AC-10624
    • H10746
    • 1H-Benzo[de]isoquinoline-1,3(2H)-dione #
    • EC 201-379-7
    • SB66437
    • Naphthalene-1,8-dicarboximide
    • DTXSID0044731
    • 1H-BENZO(DE)ISOQUINOLINE-1,3(2H)-DIONE
    • 3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 1H-Benzo[de]isoquinoline-1,3(2H)-dione
    • BENZO(DE)ISOQUINOLINE-1,3-DIONE
    • CAS-81-83-4
    • CS-0149720
    • SCHEMBL57038
    • 1,8-NAPHTHALENEIMIDE
    • Oprea1_068295
    • +Expand
    • MFCD00006920
    • XJHABGPPCLHLLV-UHFFFAOYSA-N
    • 1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
    • O=C1C2C3C(C=CC=2)=CC=CC=3C(=O)N1
    • 153150

Computed Properties

  • 197.04800
  • 1
  • 2
  • 0
  • 197.048
  • 15
  • 285
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 2
  • 0
  • 46.2

Experimental Properties

  • 1.47930
  • 49.93000
  • 1.4500 (estimate)
  • Insoluble in water.
  • 334.29°C (rough estimate)
  • 299-300 °C (lit.)
  • 208.9 ºC
  • Off white to white powder
  • Uncertain
  • 1.2292 (rough estimate)

1,8-Naphthalimide Security Information

  • GHS07 GHS07
  • 1
  • S37/39-S26
  • R36
  • Xi Xi
  • NONH for all modes of transport
  • H302
  • Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • 22
  • Warning
  • Yes

1,8-Naphthalimide Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,8-Naphthalimide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003BHI-5g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4 95%
5g
$28.00 2024-04-21
A2B Chem LLC
AB54054-1g
1,8-Naphthalimide
81-83-4 98%
1g
$10.00 2024-04-19
Aaron
AR003BPU-5g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4 98%
5g
$7.00
abcr
AB124871-25 g
1,8-Naphthalimide, 98%; .
81-83-4 98%
25g
€74.60 2023-05-10
Alichem
A189004228-500g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4 95%
500g
$438.78 2023-09-01
Ambeed
A400444-5g
1,8-Naphthalimide
81-83-4 96%
5g
$14.0 2024-07-24
Enamine
EN300-17144-0.05g
3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
81-83-4 95%
0.05g
$19.0 2023-09-20
TRC
N234105-2.5g
1,8-Naphthalimide
81-83-4
2.5g
$ 45.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18856-10g
1,8-Naphthalimide, 98%
81-83-4 98%
10g
¥555.00 2023-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N50130-25g
1H-Benzo[de]isoquinoline-1,3(2H)-dione
81-83-4
25g
¥99.0 2021-09-04

1,8-Naphthalimide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol ,  Water ;  overnight, 70 °C
Reference
Novel chiral naphthalimide-cycloalkanediamine conjugates: Design, synthesis and antitumor activity
Costales, Paula; et al, Bioorganic Chemistry, 2021, 112,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol ;  3 h, reflux
Reference
Rh(III)-Catalyzed ortho-C-H Amidation of Naphthalene and Perylene Monoimides
Chand, Tapasi; et al, Organic Letters, 2023, 25(26), 4840-4845

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Urea Solvents: Reline ;  1 h, 140 °C
Reference
Synthesis of N-unsubstituted cyclic imides from anhydride with urea in deep eutectic solvent (DES) choline chloride/urea
Liu, Luxiao; et al, Chemical Papers, 2020, 74(4), 1351-1357

Synthetic Circuit 4

Reaction Conditions
Reference
Reaction of aromatic di- and tetracarboxylic anhydrides with amides
Ganin, E. V.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(5), 1086-9

Synthetic Circuit 5

Reaction Conditions
Reference
Naphthalimide
, USSR, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Vanadium oxide (V2O5) ,  Titania Solvents: Water ;  0.4 s, 365 °C
Reference
Effect of the composition of a vanadium-titanium catalyst on the oxidative conversion of o-xylene, acenaphthene and β-picoline
Surambaeva, L. I.; et al, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2003, (5), 3-7

Synthetic Circuit 8

Reaction Conditions
Reference
A convenient way of 3-fluoro-1,8-naphthalimide synthesis
Fed'ko, N. F.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2015, 13(4), 12-15

Synthetic Circuit 9

Reaction Conditions
Reference
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Trimethylsilyl isocyanate ,  Aluminum chloride Solvents: 1,2-Dichlorobenzene
Reference
Synthesis of naphthalimide by cyclization reactions
Frenzel, Ralf; et al, Journal fuer Praktische Chemie (Leipzig), 1991, 333(5), 805-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 1 - 3 h, 120 °C
1.2 Reagents: Water
Reference
Access to drug metabolites via C-H functionalization: copper-catalyzed aerobic oxidation of N,N-dimethylalkylamines in complex pharmaceuticals
Genovino, Julien; et al, Tetrahedron Letters, 2015, 56(23), 3066-3069

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxalyl chloride ,  Trimethylsilyl isocyanate ,  Aluminum chloride Solvents: 1,2-Dichlorobenzene
Reference
Synthesis of naphthalimide by cyclization reactions
Frenzel, Ralf; et al, Journal fuer Praktische Chemie (Leipzig), 1991, 333(5), 805-7

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,4-Dichlorobenzene ;  1 h, 90 °C
Reference
Isocyanatotrimethylsilane
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Methanol
Reference
Reaction of naphthalic anhydride and its substituted derivatives with acid amides
Plakidin, V. L.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(9), 1997-8

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Preparation of naphthalimide by cyclization of 1-naphthoyl isocyanate
, German Democratic Republic, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Methanol
Reference
Photo-induced highly selective olefin migration of N-(2- or 3-phenylallyl) aromatic imides
Kubo, Yasuo; et al, Chemistry Letters, 1984, (11), 1909-12

Synthetic Circuit 18

Reaction Conditions
1.1 -
2.1 Reagents: Aluminum chloride Solvents: 1,4-Dichlorobenzene ;  1 h, 90 °C
Reference
Isocyanatotrimethylsilane
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Circuit 19

Reaction Conditions
1.1 -
2.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Synthetic Circuit 20

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Synthetic Circuit 21

Reaction Conditions
1.1 -
2.1 -
3.1 -
4.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

Synthetic Circuit 22

Reaction Conditions
1.1 -
2.1 -
3.1 -
4.1 -
5.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene
Reference
Oxidation of 1,8- and 4,5-dialkyl-substituted isoquinolines with manganese dioxide and selenium dioxide
Nagao, Yukinori; et al, Nippon Kagaku Kaishi, 1988, (1), 101-5

1,8-Naphthalimide Raw materials

1,8-Naphthalimide Preparation Products

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